Nandrolone cyclohexanecarboxylate
CAS No.: 18470-94-5
Cat. No.: VC21051660
Molecular Formula: C25H36O3
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18470-94-5 |
|---|---|
| Molecular Formula | C25H36O3 |
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate |
| Standard InChI | InChI=1S/C25H36O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h15-16,19-23H,2-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1 |
| Standard InChI Key | AQMOXBCKEKPDRF-YNFNDHOQSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=CC(=O)CC[C@H]35 |
| SMILES | CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35 |
| Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35 |
Introduction
Chemical Structure and Properties
Nandrolone cyclohexanecarboxylate, also known as nandrolone hexahydrobenzoate or 19-nortestosterone 17β-cyclohexanecarboxylate, possesses a distinctive chemical structure that influences its pharmacological activity. The compound has been assigned the developmental code name NSC-3351 during its investigational phases .
Molecular Composition
The molecular formula of nandrolone cyclohexanecarboxylate is C₂₅H₃₆O₃, with a precise molecular weight of 384.560 g/mol . This relatively large molecular structure contributes to its pharmacokinetic properties and duration of action when administered. The compound features six defined stereocenters, all with absolute stereochemistry, which is critical for its biological activity and receptor binding affinity .
Structural Identifiers
For research and regulatory purposes, nandrolone cyclohexanecarboxylate can be precisely identified through several standardized chemical notations:
The IUPAC name is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate . This systematic nomenclature provides the exact stereochemical configuration necessary for unambiguous identification.
Additional structural representation is available through the SMILES notation:
C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2OC(=O)C5CCCCC5
The InChI identifier (InChI=1S/C25H36O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h15-16,19-23H,2-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1) provides a comprehensive and unique representation of the molecule's structure .
Pharmacological Classification
Nandrolone cyclohexanecarboxylate belongs to multiple pharmacological categories that define its mechanism of action and clinical applications.
Drug Classification
The compound is classified under several important pharmacological categories:
This multi-faceted classification reflects the compound's diverse effects on various physiological systems and explains its range of therapeutic applications and potential side effects.
Administration Route
Nandrolone cyclohexanecarboxylate is administered exclusively via intramuscular injection . This administration route is necessitated by the compound's pharmacokinetic profile and poor oral bioavailability, which is common among many anabolic steroids. The intramuscular route allows for sustained release from the injection site, extending the duration of action.
Pharmacodynamics
The pharmacological effects of nandrolone cyclohexanecarboxylate are mediated through its interaction with multiple receptor systems in the body. Understanding these interactions is crucial for predicting both therapeutic outcomes and potential adverse effects.
Receptor Binding Profile
Nandrolone exhibits a distinctive receptor binding profile that differentiates it from other androgenic compounds such as testosterone. The following table illustrates the comparative binding affinities (as percentages) of nandrolone, testosterone, and estradiol to various receptors:
| Compound | PR | AR | ER | GR | MR | SHBG | CBG |
|---|---|---|---|---|---|---|---|
| Nandrolone | 20 | 154–155 | <0.1 | 0.5 | 1.6 | 1–16 | 0.1 |
| Testosterone | 1.0–1.2 | 100 | <0.1 | 0.17 | 0.9 | 19–82 | 3–8 |
| Estradiol | 2.6 | 7.9 | 100 | 0.6 | 0.13 | 8.7–12 | <0.1 |
Notes: Values are percentages (%). Reference ligands (100%) were progesterone for the PR, testosterone for the AR, estradiol for the ER, dexamethasone for the GR, aldosterone for the MR, dihydrotestosterone for SHBG, and cortisol for CBG.
Mechanism of Action
Nandrolone cyclohexanecarboxylate functions as a prodrug, requiring hydrolysis to release the active nandrolone component. After injection, esterases in the body cleave the cyclohexanecarboxylate group, liberating free nandrolone. This process is similar to the metabolism of other nandrolone esters, such as nandrolone decanoate .
Once free nandrolone is available in the circulation, it exerts its effects primarily through binding to androgen receptors. As shown in the receptor binding profile, nandrolone demonstrates higher affinity (154-155%) for androgen receptors compared to testosterone (standardized at 100%) . This enhanced binding affinity contributes to its potent anabolic effects.
Additionally, the significantly lower binding to sex hormone-binding globulin (SHBG) compared to testosterone suggests greater bioavailability of free nandrolone in circulation . This property may enhance its pharmacological effects at equivalent doses when compared to testosterone.
Pharmacokinetics
The pharmacokinetic properties of nandrolone cyclohexanecarboxylate determine its onset, duration of action, and elimination from the body. While specific pharmacokinetic data for nandrolone cyclohexanecarboxylate is limited, some general principles can be inferred from related compounds.
Absorption and Distribution
As an intramuscular injection, nandrolone cyclohexanecarboxylate forms a depot at the injection site, allowing for gradual release into the circulation . This slow absorption contributes to a prolonged duration of action, which is a common characteristic of esterified anabolic steroids.
Historical Context and Development
Nandrolone cyclohexanecarboxylate has been in clinical use for several decades, having been marketed by Ferring Pharmaceuticals since at least 1961 . This places it among the earlier generations of synthetic anabolic steroids developed for therapeutic purposes.
The development code name NSC-3351 suggests it underwent systematic investigation prior to commercial release . Despite its long history of availability, the compound has received less research attention compared to other anabolic steroids, as evidenced by the limited literature available specifically addressing its properties and clinical applications .
Comparative Analysis with Related Compounds
Nandrolone cyclohexanecarboxylate belongs to the broader family of nandrolone esters, which differ primarily in the esterifying acid attached to the 17β-hydroxyl group of the nandrolone backbone. These structural differences influence the pharmacokinetic properties of each compound.
Structural Comparisons
The cyclohexanecarboxylate (hexahydrobenzoate) ester differs from other common nandrolone esters such as decanoate, phenylpropionate, and propionate in the nature of the acid moiety. The cyclohexyl ring structure of the ester provides unique physicochemical properties that affect the compound's lipophilicity, solubility, and rate of hydrolysis.
While all nandrolone esters ultimately yield the same active compound (nandrolone) after hydrolysis, the different ester groups determine how quickly this process occurs, thereby influencing the onset and duration of action. The cyclohexanecarboxylate ester likely provides intermediate-duration effects compared to shorter-acting esters like propionate and longer-acting ones like decanoate.
Clinical Significance and Applications
Limitations and Considerations
As with all anabolic steroids, nandrolone cyclohexanecarboxylate carries potential risks and side effects, including virilization in women, suppression of endogenous testosterone production in men, adverse lipid profile changes, and hepatotoxicity. The benefit-risk profile must be carefully considered in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume